[1,1'-Biphenyl]-2,2',3,3'-tetrol [1,1'-Biphenyl]-2,2',3,3'-tetrol Biphenyl-2,2',3,3'-tetraol is a biphenyl that has four hydroxy groups attached to the benzenoid ring system (position 2,2',3 and 3'); majos species at pH 7.3 It is a member of catechols and a member of hydroxybiphenyls.
Brand Name: Vulcanchem
CAS No.: 19261-03-1
VCID: VC21054048
InChI: InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H
SMILES: C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O
Molecular Formula: C12H10O4
Molecular Weight: 218.2 g/mol

[1,1'-Biphenyl]-2,2',3,3'-tetrol

CAS No.: 19261-03-1

Cat. No.: VC21054048

Molecular Formula: C12H10O4

Molecular Weight: 218.2 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-2,2',3,3'-tetrol - 19261-03-1

Specification

Description Biphenyl-2,2',3,3'-tetraol is a biphenyl that has four hydroxy groups attached to the benzenoid ring system (position 2,2',3 and 3'); majos species at pH 7.3 It is a member of catechols and a member of hydroxybiphenyls.
CAS No. 19261-03-1
Molecular Formula C12H10O4
Molecular Weight 218.2 g/mol
IUPAC Name 3-(2,3-dihydroxyphenyl)benzene-1,2-diol
Standard InChI InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H
Standard InChI Key AIEZFWSIZQLXEG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O
Canonical SMILES C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O

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